1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-aminehydrochloride
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Overview
Description
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with 1,2,3-thiadiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one: A related compound with a similar structure but different functional groups.
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Another compound with a cyclopropyl group and a tetrazole ring.
Uniqueness
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific combination of a cyclopropyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12ClN3S |
---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
1-(4-cyclopropylthiadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3S.ClH/c1-4(8)7-6(5-2-3-5)9-10-11-7;/h4-5H,2-3,8H2,1H3;1H |
InChI Key |
AYZUHKXZYFKTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=NS1)C2CC2)N.Cl |
Origin of Product |
United States |
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